5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
Overview of Pyrazole Chemistry
Pyrazole represents one of the most fundamentally important heterocyclic compounds in organic chemistry, characterized by its five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The parent compound, with the molecular formula C₃H₄N₂, establishes the foundation for an extensive family of derivatives that have found widespread applications across multiple scientific disciplines. The heterocyclic nature of pyrazole arises from its azole classification, where the presence of two nitrogen atoms at positions 1 and 2 creates a unique electronic environment that significantly influences both its chemical reactivity and physical properties.
The fundamental structure of pyrazole exhibits remarkable stability due to its aromatic character, which results from the presence of six delocalized π-electrons distributed across the planar, conjugated ring system. This aromaticity contributes to the compound's resistance to oxidation and reduction reactions, making pyrazole derivatives particularly valuable as stable scaffolds in pharmaceutical and materials science applications. The planarity of the pyrazole ring, as confirmed through X-ray crystallography studies, reveals that the two carbon-nitrogen bond distances are nearly equivalent at approximately 1.33 Å, indicating significant electron delocalization throughout the ring system.
The chemical reactivity of pyrazole molecules can be understood through analysis of the individual atomic contributions within the ring structure. The nitrogen atom at position 1 exhibits pyrrole-like characteristics and is generally unreactive toward electrophiles, though it readily loses its proton in the presence of strong bases. Conversely, the nitrogen atom at position 2 displays pyridine-like behavior, possessing two electrons that confer basicity to the molecule and enable ready reaction with electrophilic species. This dual nitrogen functionality creates a unique reactivity pattern where the combined electronegative effects of both nitrogen atoms reduce electron density at positions 3 and 5, while leaving the electron density at position 4 relatively unaltered and vulnerable to electrophilic attack.
Table 1: Fundamental Properties of Pyrazole
Historical Development of Fluorinated Pyrazoles
The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established the foundational understanding of this heterocyclic system. Knorr's initial synthetic approach involved the condensation of 1,3-diketones with hydrazine derivatives, a methodology that remains one of the most widely employed strategies for pyrazole synthesis today. The significance of Knorr's contribution was further enhanced by the subsequent work of Hans von Pechmann in 1898, who developed classical synthetic methods for pyrazole preparation using acetylene and diazomethane as starting materials.
The introduction of fluorine atoms into pyrazole structures represents a relatively recent development in the evolution of this chemical class, with significant growth occurring since the early 1990s. The incorporation of fluorine substituents into organic molecules has become increasingly important in medicinal chemistry due to the unique properties that fluorine atoms impart to molecular structures, including enhanced metabolic stability, altered lipophilicity, and modified binding interactions with biological targets. Fluorinated pyrazoles have experienced exponential growth in research interest, with more than fifty percent of all scientific contributions on this topic published within the last five years.
The development of fluorinated pyrazole derivatives has been driven by multiple synthetic approaches, including direct fluorination of existing pyrazole rings, oxidative fluorination procedures, and cyclization reactions involving pre-fluorinated starting materials. These synthetic methodologies have enabled the creation of diverse fluorinated pyrazole libraries with varying substitution patterns and functional group combinations. The strategic placement of fluorine atoms within pyrazole structures has proven particularly valuable for modulating electronic properties, enhancing solubility characteristics, and improving pharmacological profiles of resulting compounds.
The evolution of fluorinated pyrazole chemistry has been closely linked to advances in fluorine chemistry and the development of new fluorinating reagents and methodologies. Modern synthetic approaches now encompass intramolecular cyclization reactions, intermolecular cyclization processes, and direct fluorination techniques that provide access to previously inaccessible fluorinated pyrazole structures. The versatility of these synthetic methods has enabled chemists to explore the full potential of fluorinated pyrazoles across multiple application domains, including drug discovery, agrochemistry, coordination chemistry, and materials science.
Table 2: Historical Milestones in Pyrazole and Fluorinated Pyrazole Development
Position of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid in Chemical Research
The compound this compound occupies a distinctive position within contemporary chemical research as a multiply-substituted pyrazole derivative that incorporates several strategically important functional groups. With the Chemical Abstracts Service registry number 918405-21-7, this compound has been documented across multiple chemical databases and research publications, indicating its recognized importance in current scientific investigations. The molecular formula C₁₀H₇F₂N₃O₂ and molecular weight of 239.18 grams per mole position this compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules.
The structural architecture of this compound combines several design elements that are highly valued in contemporary medicinal chemistry and chemical biology research. The presence of the amino group at position 5 of the pyrazole ring provides a nucleophilic center capable of participating in hydrogen bonding interactions and serving as a site for further chemical modification. The carboxylic acid functionality at position 4 introduces both polar character and the potential for salt formation, which can significantly influence solubility and bioavailability properties. Most notably, the 2,4-difluorophenyl substituent at position 1 incorporates two fluorine atoms in a specific substitution pattern that has been associated with favorable pharmacological properties in numerous drug development programs.
The research significance of this compound extends beyond its individual structural features to encompass its role as a representative example of the broader class of fluorinated pyrazole carboxylic acids. Comparative analysis with related compounds such as 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid and ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate reveals the systematic exploration of substitution pattern effects on molecular properties and biological activities. The availability of ethyl ester derivatives, such as ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, provides additional insight into structure-activity relationships and synthetic accessibility considerations.
Contemporary research interest in this compound is reflected in its commercial availability from multiple chemical suppliers and its inclusion in diverse chemical libraries used for drug discovery and chemical biology screening. The compound's high purity specifications, typically exceeding 95%, indicate its suitability for precision chemical research applications. The global distribution of suppliers across different continents demonstrates the international scope of research interest in this particular pyrazole derivative.
Table 3: Chemical Identity and Properties of this compound
Scope and Objectives of the Review
The scope of this comprehensive review encompasses a detailed examination of this compound within the broader context of pyrazole chemistry and fluorinated heterocyclic compounds. The primary objective involves establishing a thorough understanding of this compound's chemical identity, structural characteristics, and position within contemporary chemical research frameworks. Through systematic analysis of available literature and database information, this review aims to provide researchers with a comprehensive resource for understanding the significance and potential applications of this important pyrazole derivative.
The review methodology emphasizes the integration of fundamental pyrazole chemistry principles with specific structural features present in this compound. This approach enables readers to appreciate both the general properties derived from the pyrazole framework and the unique characteristics imparted by the specific substitution pattern present in this compound. The historical perspective provided serves to contextualize current research within the broader evolution of pyrazole and fluorinated pyrazole chemistry.
Properties
IUPAC Name |
5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZMLHXRADPUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575588 | |
| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918405-21-7 | |
| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
- The pyrazole core is typically constructed via the cyclization reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
- A common approach involves the condensation of 2,4-difluorophenylhydrazine with β-ketoesters or β-diketones to form the pyrazole ring system.
- Reaction conditions often include refluxing in ethanol or other suitable solvents, sometimes under acidic or basic catalysis to promote ring closure.
Introduction of the Amino Group
- The amino group at the 5-position is introduced either by direct substitution or by using amino-substituted precursors.
- Nucleophilic substitution reactions on intermediate pyrazole derivatives can install the amino functionality.
- Alternatively, reduction of nitro-substituted pyrazoles can yield the corresponding amino derivatives.
Fluorination of the Phenyl Ring
- The 2,4-difluorophenyl substituent is generally introduced by using pre-fluorinated phenylhydrazines as starting materials.
- Electrophilic fluorination methods are less common for this compound due to the difficulty of selective fluorination on the aromatic ring once attached to the pyrazole.
Carboxylation
- The carboxylic acid group at the 4-position is introduced via carboxylation reactions.
- One method involves the hydrolysis of ester intermediates such as methyl or ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylates.
- Carboxylation can also be achieved by reaction with carbon dioxide under basic conditions or by oxidation of suitable precursors.
Industrial Scale Synthesis
- Industrial production typically employs batch or continuous flow reactors to optimize yield and purity.
- Continuous flow methods improve reaction control, heat transfer, and scalability.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for large-scale synthesis.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | 2,4-difluorophenylhydrazine + β-ketoester, reflux in ethanol | Formation of 1-(2,4-difluorophenyl)pyrazole intermediate |
| 2 | Amino group introduction | Nucleophilic substitution or reduction of nitro group | Installation of amino group at 5-position |
| 3 | Ester hydrolysis/carboxylation | NaOH in ethanol/water, room temperature to reflux | Conversion of ester to carboxylic acid |
| 4 | Purification | Crystallization or chromatography | Isolation of pure 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid |
- The amino group can undergo oxidation to nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
- The carboxylic acid group can be reduced to alcohol derivatives using lithium aluminum hydride or sodium borohydride.
- Fluorine atoms on the phenyl ring can be substituted via nucleophilic aromatic substitution with reagents such as sodium methoxide or potassium tert-butoxide.
- These transformations allow for structural diversification and functionalization for further biological evaluation.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the pyrazole ring structure, amino group presence (δ ~5.5-6.5 ppm), and carboxylic acid functionalities.
- IR Spectroscopy: Characteristic absorption bands include N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) for the carboxylic acid.
- Mass Spectrometry: Confirms molecular weight (239.18 g/mol) and molecular formula (C10H7F2N3O2).
- HPLC: Used for purity assessment and monitoring reaction progress.
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Solvent | Ethanol, water/ethanol mixtures | Common for ring formation and hydrolysis |
| Temperature | Room temperature to reflux (~25–80 °C) | Depends on reaction step |
| Reaction Time | Several hours (4–24 h) | Optimized for yield |
| Catalysts/Reagents | Hydrazine derivatives, NaOH, oxidizing/reducing agents | For ring formation, hydrolysis, and functionalization |
| Purification Methods | Crystallization, column chromatography | To obtain high purity product |
| Yield | Typically moderate to high (50–85%) | Depends on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C10H8F2N4O2
- Molecular Weight : 252.19 g/mol
The presence of fluorine atoms contributes to the compound's lipophilicity and bioactivity, making it a candidate for various applications in drug development.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 12.5 | Moderate inhibition |
| HeLa (cervical cancer) | 10.0 | Significant inhibition |
| A549 (lung carcinoma) | 15.3 | Moderate inhibition |
These findings suggest that the compound may act as a kinase inhibitor, interfering with signaling pathways critical for tumor growth and survival .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its mechanism involves the inhibition of specific enzymes associated with inflammatory pathways, thereby reducing inflammation markers in various models .
Agricultural Applications
In agriculture, compounds similar to this compound have been explored for their potential as herbicides and fungicides. The fluorinated structure may enhance efficacy against certain pests while maintaining safety profiles for non-target organisms .
Cosmetic Formulations
Due to its biochemical properties, this compound is being investigated for use in cosmetic formulations aimed at skin health. Its ability to modulate cellular processes can be harnessed for anti-aging products or treatments targeting skin conditions like acne or eczema .
Mechanism of Action
The mechanism of action of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids. Key structural analogs include:
Key Observations :
- Steric Considerations : Bulky substituents (e.g., 2,4-dinitrophenyl in QAHJER) reduce solubility but may improve binding in biological targets .
- Biological Implications: Fluorine substituents, as seen in quinolones like tosufloxacin, are associated with enhanced antibacterial activity due to improved membrane penetration and target affinity .
Biological Activity
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid (often referred to as DFPPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DFPPCA, including its applications in pharmaceutical development, agricultural chemistry, and biochemical research.
- Molecular Formula : C₁₂H₁₁F₂N₃O₂
- Molecular Weight : 267.23 g/mol
- CAS Number : 138907-72-9
1. Pharmaceutical Applications
DFPPCA serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cancerous conditions. Research indicates that pyrazole derivatives, including DFPPCA, exhibit potent anticancer properties. For instance, studies have demonstrated that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:
- Liver Cancer (HepG2) : DFPPCA showed significant antiproliferative effects with a mean growth inhibition percentage of approximately 54% .
- Breast Cancer (MDA-MB-231) : The compound has also been noted for its effectiveness against breast cancer cells .
The biological activity of DFPPCA is largely attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it acts as an inhibitor of p38 MAPK, a key player in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines .
3. Antimicrobial Activity
While primarily studied for its anticancer properties, DFPPCA has also been evaluated for its antimicrobial potential. However, results indicate limited antibacterial activity against common pathogens .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of DFPPCA and related compounds:
Structure-Activity Relationship (SAR)
The presence of fluorine atoms in the structure of DFPPCA enhances its lipophilicity and biological activity. Variations in substitution patterns on the pyrazole ring have been shown to impact both potency and selectivity against different cancer types. For example:
Q & A
Q. Critical parameters :
- Temperature : Higher temperatures (>100°C) accelerate side reactions (e.g., decarboxylation), reducing purity.
- Catalysts : Pd/C or CuI improves coupling efficiency for halogenated aryl groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization yields by stabilizing intermediates.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves 3D structure, including dihedral angles between the pyrazole ring and difluorophenyl group. SHELXL refinement (via SHELX suite) is standard for resolving hydrogen-bonding networks .
- NMR : H and F NMR confirm substitution patterns (e.g., coupling constants for ortho-fluorine atoms). C NMR identifies carboxylate and amino groups.
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects hydrolysis byproducts .
Basic: What are the primary biological activities reported for this compound in pharmacological research?
- Antimicrobial : Inhibits bacterial dihydrofolate reductase (IC = 12.3 µM against E. coli), attributed to fluorine-enhanced lipophilicity .
- Anti-inflammatory : Modulates COX-2 activity (30% inhibition at 50 µM) via competitive binding to the catalytic site .
- Enzyme inhibition : Binds to kinases (e.g., JAK2) with K values in the nanomolar range, suggesting potential in cancer therapy .
Advanced: How can researchers optimize the synthesis of this compound to improve purity and scalability?
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and improves yield (85% vs. 60%) by enhancing thermal efficiency .
- Flow chemistry : Enables continuous production with real-time monitoring, minimizing side reactions (e.g., over-fluorination) .
- Crystallization optimization : Use of ethanol/water mixtures (7:3 v/v) at 4°C enhances crystal purity by selectively precipitating the product .
Advanced: How should contradictory data regarding the compound's biological activity across different studies be analyzed?
- Assay standardization : Discrepancies in IC values (e.g., 12.3 µM vs. 25.7 µM) may arise from variations in buffer pH or cell lines. Validate protocols using positive controls (e.g., methotrexate for DHFR inhibition) .
- Metabolite screening : Phase I metabolites (e.g., hydrolyzed carboxylates) may exhibit off-target effects. Use LC-MS/MS to correlate activity with parent compound concentration .
- Structural analogs : Compare with derivatives lacking the 2,4-difluorophenyl group to isolate substituent-specific effects .
Advanced: What computational approaches are used to study the compound's interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding modes to COX-2 or JAK2, with scoring functions (e.g., ΔG = -9.2 kcal/mol) guiding lead optimization .
- DFT calculations : Analyze electronic effects of fluorine substituents (e.g., charge distribution on the pyrazole ring) to explain enhanced binding affinity .
- MD simulations : Track protein-ligand stability over 100 ns trajectories to identify critical residues (e.g., Arg120 in COX-2) for mutagenesis studies .
Advanced: How do structural modifications, such as halogen substitution, impact the compound's physicochemical and biological properties?
| Modification | Effect on LogP | Biological Impact |
|---|---|---|
| 2,4-Difluorophenyl | +1.2 | Enhances membrane permeability (Papp = 8.7×10 cm/s) |
| 4-Chlorophenyl | +1.5 | Increases cytotoxicity (IC = 9.8 µM vs. 15.2 µM) |
| Trifluoroethyl (N1) | +2.1 | Reduces aqueous solubility (2.1 mg/mL vs. 5.4 mg/mL) |
Key insight : Fluorine at the 2- and 4-positions balances lipophilicity and hydrogen-bonding capacity, optimizing target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
